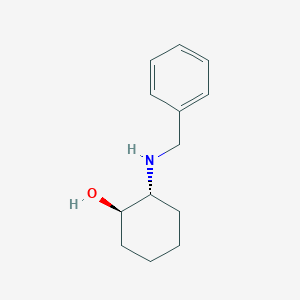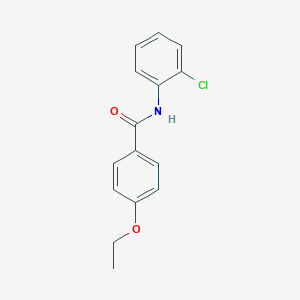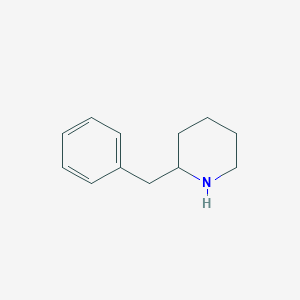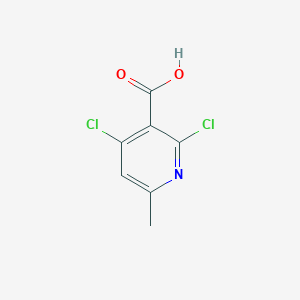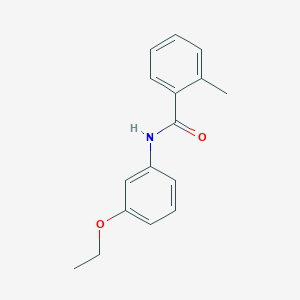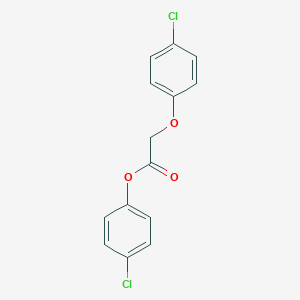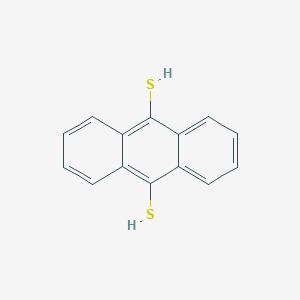
Anthracene-9,10-dithiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Anthracene-9,10-dithiol (ADT) is a sulfur-containing organic compound that has been widely used in scientific research due to its unique chemical properties. ADT is a yellow crystalline solid that is soluble in organic solvents such as chloroform, benzene, and toluene. It has a molecular formula of C14H8S2 and a molecular weight of 240.34 g/mol.
作用机制
The mechanism of action of Anthracene-9,10-dithiol is based on its ability to undergo redox reactions. Anthracene-9,10-dithiol can be oxidized to form a radical cation or reduced to form a radical anion. These redox reactions can be used to study electron transfer processes in biological systems. In addition, Anthracene-9,10-dithiol can interact with biomolecules such as proteins and DNA through non-covalent interactions such as π-π stacking and hydrogen bonding.
生化和生理效应
Anthracene-9,10-dithiol has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Anthracene-9,10-dithiol has also been shown to have antioxidant activity, which can protect cells from oxidative damage. In addition, Anthracene-9,10-dithiol has been shown to have anti-inflammatory activity, which can reduce inflammation in the body.
实验室实验的优点和局限性
Anthracene-9,10-dithiol has several advantages for lab experiments. It is a stable and easily synthesized compound that can be used in a variety of experimental conditions. Anthracene-9,10-dithiol is also a fluorescent probe that can be used to study the structure and dynamics of biomolecules. However, Anthracene-9,10-dithiol has some limitations for lab experiments. It is not water-soluble, which can limit its use in aqueous environments. In addition, Anthracene-9,10-dithiol can undergo non-specific interactions with biomolecules, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for the use of Anthracene-9,10-dithiol in scientific research. One potential direction is the development of Anthracene-9,10-dithiol-based fluorescent probes for imaging biological systems. Another potential direction is the use of Anthracene-9,10-dithiol as a redox-active molecule for studying electron transfer reactions in biological systems. In addition, Anthracene-9,10-dithiol can be used as a building block for the synthesis of functional materials such as conductive polymers and molecular wires. Further research is needed to explore the potential applications of Anthracene-9,10-dithiol in these areas.
Conclusion:
In conclusion, Anthracene-9,10-dithiol is a sulfur-containing organic compound that has been widely used in scientific research due to its unique chemical properties. Anthracene-9,10-dithiol has been used as a fluorescent probe, redox-active molecule, and building block for the synthesis of functional materials. Anthracene-9,10-dithiol has several advantages for lab experiments, but also has some limitations. Further research is needed to explore the potential applications of Anthracene-9,10-dithiol in scientific research.
合成方法
The synthesis of Anthracene-9,10-dithiol involves the reaction of anthracene with sulfur in the presence of a catalyst such as aluminum chloride. The reaction takes place at high temperature and produces Anthracene-9,10-dithiol as a yellow crystalline solid. The purity of Anthracene-9,10-dithiol can be improved by recrystallization from a suitable solvent.
科学研究应用
Anthracene-9,10-dithiol has been widely used in scientific research due to its unique chemical properties. It has been used as a fluorescent probe for studying the structure and dynamics of biomolecules such as proteins and DNA. Anthracene-9,10-dithiol has also been used as a redox-active molecule for studying electron transfer reactions in biological systems. In addition, Anthracene-9,10-dithiol has been used as a building block for the synthesis of functional materials such as conductive polymers and molecular wires.
属性
CAS 编号 |
86756-29-8 |
|---|---|
产品名称 |
Anthracene-9,10-dithiol |
分子式 |
C14H10S2 |
分子量 |
242.4 g/mol |
IUPAC 名称 |
anthracene-9,10-dithiol |
InChI |
InChI=1S/C14H10S2/c15-13-9-5-1-2-6-10(9)14(16)12-8-4-3-7-11(12)13/h1-8,15-16H |
InChI 键 |
QHWTVIYSEHVEKU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2S)S |
规范 SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2S)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



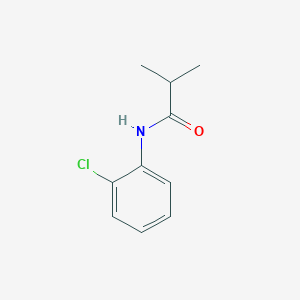
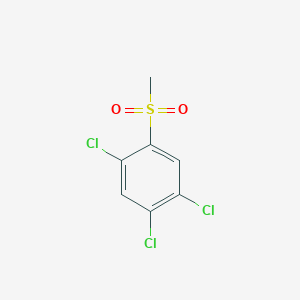

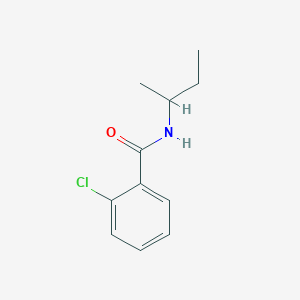
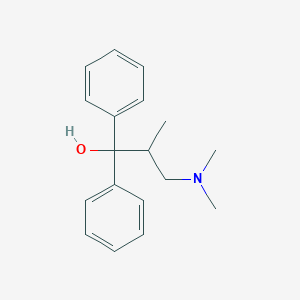
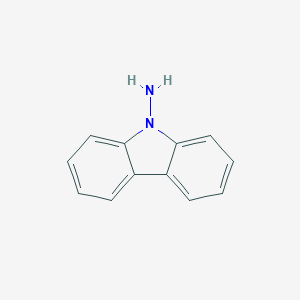
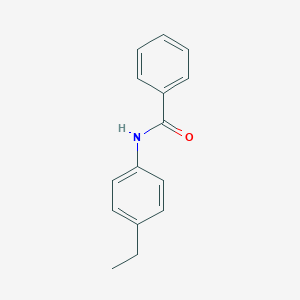
![4-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)phenol](/img/structure/B184553.png)
